N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H21N5O3S2 and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Thiazolidine and thiadiazole derivatives exhibit significant antimicrobial activities. For instance, the synthesis of new thiazolidine and imidazolidine derivatives has shown pharmacological interest due to their varied antimicrobial effects. Compounds with a thiazolidine core have been synthesized and evaluated for their activity against selected bacteria and fungi, demonstrating different levels of antimicrobial efficacy (El‐Aasar & Saied, 2008). Similarly, thiazolidine-2,4-dione derivatives have been developed and tested for antibacterial and antifungal activities, showing moderate to weak activity against various pathogens (Abd Alhameed et al., 2019).
Anticancer Applications
Thiadiazole derivatives are noted for their anticancer properties. Research into thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has identified these compounds as potent anticancer agents. Specific derivatives have shown promising in vitro anticancer activity against cell lines like Hepatocellular carcinoma (HepG-2), with notable structure-activity relationships contributing to their efficacy (Gomha et al., 2017). These findings support the potential use of structurally related compounds in cancer research and therapy.
Antitubercular Applications
Thiazolidine derivatives have also been investigated for their antitubercular activity. The synthesis and evaluation of 4-oxo-thiazolidine derivatives derived from 2-amino-5-nitrothiazole have demonstrated antitubercular properties against Mycobacterium tuberculosis. This research highlights the potential application of these compounds in developing new antitubercular agents (Samadhiya et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that the presence of n-methylamino at the 2-position of thiazole can remarkably improve antiproliferative effects against certain cells .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways related to cancer progression .
Result of Action
Compounds with similar structures have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Future Directions
Properties
IUPAC Name |
N-[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-26(16-8-4-2-5-9-16)19(29)14-31-22-25-24-21(32-22)23-20(30)15-12-18(28)27(13-15)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,23,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZIPQDSOJOXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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